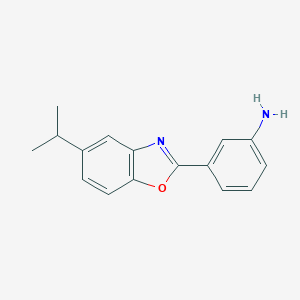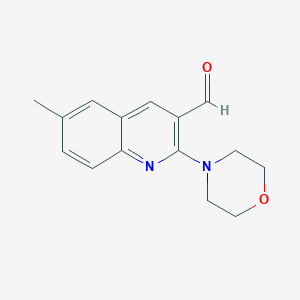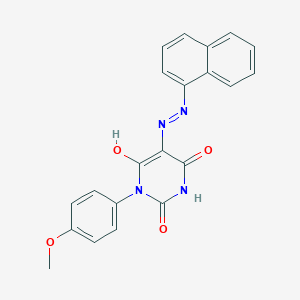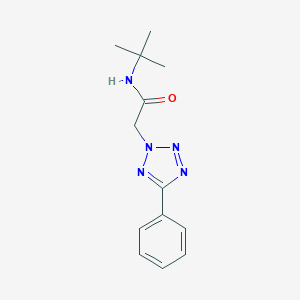
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (IPBO) is a synthetic compound that has been used in various scientific and medical research applications. It is an aromatic heterocyclic amine, which has been found to possess a wide range of biochemical and physiological properties. IPBO has been used in the synthesis of a variety of compounds, and has been studied for its potential therapeutic effects in a range of diseases.
Scientific Research Applications
Synthesis and Reactivity
Research on benzoxazole derivatives reveals their synthesis and reactivity towards forming complex molecules. For example, compounds have been synthesized from N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine, demonstrating the potential of benzoxazole derivatives in creating pharmacologically relevant structures through complex synthetic pathways (Abdelhamid et al., 2007).
Antiprotozoal and Antimicrobial Activities
Benzoxazole derivatives exhibit significant biological activities, including antiprotozoal and antimicrobial effects. A study on benzoxazole-based compounds showed promising antimalarial, antileishmanial, and antitrypanosomal activities, suggesting the potential of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine in contributing to the development of new antiprotozoal agents (Abdelgawad et al., 2021).
Photophysical Properties
The study of triphenylamine–benzothiazole derivatives revealed unusual temperature-controlled fluorescence switching in polar solvents, indicative of the advanced photophysical properties of benzoxazole derivatives. This suggests potential applications of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine in developing materials for optical imaging and fluorescence-based sensors (Kundu et al., 2019).
Mechanism of Action
properties
IUPAC Name |
3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-10(2)11-6-7-15-14(9-11)18-16(19-15)12-4-3-5-13(17)8-12/h3-10H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQHZYKIBXKILV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methylphenoxy)acetyl]-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B470076.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B470123.png)

![N-[[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B470150.png)

![N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B470156.png)
![4-{[(1-benzyl-5-cyano-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B470180.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-ethylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B470181.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B470183.png)
![4-[4-{4-hydroxy-3-nitro-5-methoxybenzylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B470214.png)
![N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B470228.png)
![4-Ethyl 2-methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B470285.png)
![5-bromo-2-methoxy-N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B470292.png)